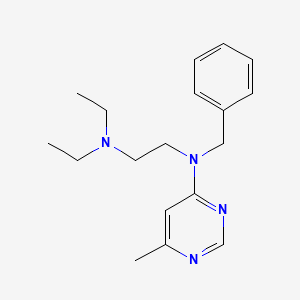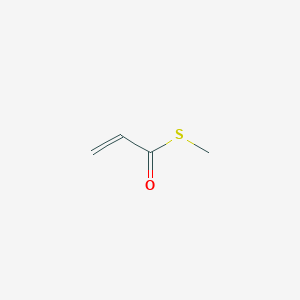
S-Methyl thioacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Methyl thioacrylate: is an organosulfur compound with the molecular formula C4H6OS It is a derivative of thioacrylate, where a sulfur atom is bonded to a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of S-Methyl thioacrylate typically involves the reaction of methyl mercaptan with acryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{CH}_3\text{SH} + \text{CH}_2=\text{CHCOCl} \rightarrow \text{CH}_3\text{SCOCH}=\text{CH}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often employing catalysts and specific reaction environments to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: S-Methyl thioacrylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thioacrylates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
S-Methyl thioacrylate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of sulfur-containing polymers, which have enhanced mechanical, electrical, and thermal properties.
Materials Science: The compound is utilized in the development of advanced materials with specific functionalities, such as improved adhesion and biocompatibility.
Biological Studies: this compound derivatives are studied for their potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of S-Methyl thioacrylate involves its reactivity due to the presence of the thioester group. The sulfur atom acts as a nucleophile, participating in various chemical reactions. The compound can form covalent bonds with other molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
- Ethyl thioacrylate
- Phenyl thioacrylate
- n-Propyl thioacrylate
- Isopropyl thioacrylate
Comparison: S-Methyl thioacrylate is unique due to its specific reactivity and the presence of a methylthio groupFor instance, the methyl group provides a balance between reactivity and stability, making it suitable for various synthetic and industrial processes .
Propiedades
Número CAS |
5883-16-9 |
|---|---|
Fórmula molecular |
C4H6OS |
Peso molecular |
102.16 g/mol |
Nombre IUPAC |
S-methyl prop-2-enethioate |
InChI |
InChI=1S/C4H6OS/c1-3-4(5)6-2/h3H,1H2,2H3 |
Clave InChI |
PSJMMTZCYKGHJA-UHFFFAOYSA-N |
SMILES canónico |
CSC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



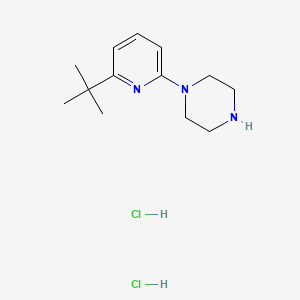
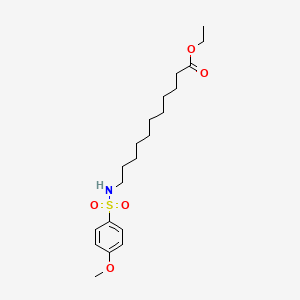
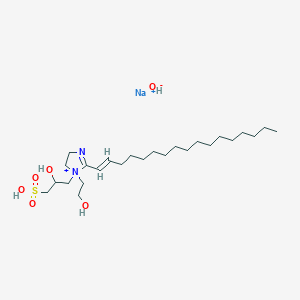
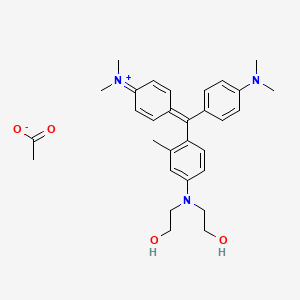


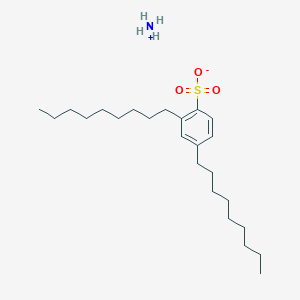
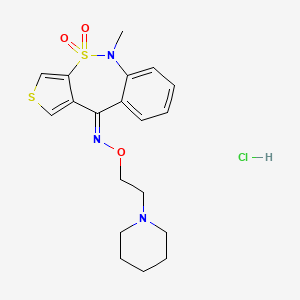
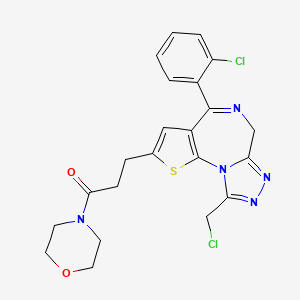
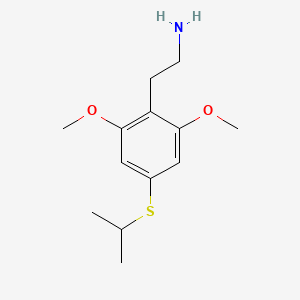
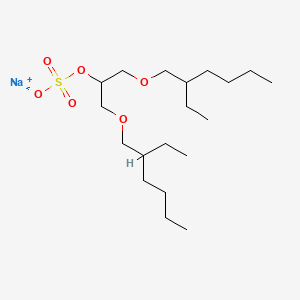
![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl decanoate;(Z)-but-2-enedioic acid](/img/structure/B12721814.png)
